molecular formula C8H10INO B15224248 (2-Iodo-5-methoxyphenyl)methanamine

(2-Iodo-5-methoxyphenyl)methanamine

Cat. No.: B15224248
M. Wt: 263.08 g/mol
InChI Key: MACOQSSKJMDSCO-UHFFFAOYSA-N
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Description

(2-Iodo-5-methoxyphenyl)methanamine is a substituted methanamine derivative featuring an iodine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(2-iodo-5-methoxyphenyl)methanamine

InChI

InChI=1S/C8H10INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3

InChI Key

MACOQSSKJMDSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)methanamine typically involves the iodination of 5-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of the amine group, iodination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The iodine atom and methoxy group influence the compound’s reactivity and binding affinity to various receptors or enzymes. The compound may act as a ligand, modulating the activity of its target proteins and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related methanamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Hazards Potential Applications
(2-Iodo-5-methoxyphenyl)methanamine (Target) Iodo (2-), Methoxy (5-) C₈H₁₀INO 263.08 Not reported (inferred reactivity) Medicinal chemistry, cross-coupling reactions
(2,4,6-Trimethoxyphenyl)methanamine Methoxy (2-, 4-, 6-) C₁₀H₁₅NO₃ 197.23 H302, H315, H318, H335 Research reagents, organic synthesis
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine Bromo (2-), Difluoroethoxy (5-) C₉H₁₀BrF₂NO 274.09 Not explicitly stated Pharmaceutical intermediates
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Chlorophenyl, Benzimidazole C₁₄H₁₂ClN₃ 257.72 Not reported Agricultural/biological activity studies
Key Observations:
  • Methoxy groups (as in the trimethoxy analog ) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Difluoroethoxy substituents (in the bromo analog ) may enhance metabolic stability and lipophilicity, affecting bioavailability.
  • Hazard Profile :

    • The trimethoxy derivative exhibits multiple hazards (e.g., skin/eye irritation, respiratory sensitization), likely due to its higher reactivity from electron-rich aromatic systems. The target compound’s hazards are unreported but may differ due to iodine’s lower electronegativity.

Reactivity and Stability

  • Iodo vs. Bromo/Chloro Substituents :

    • Iodine’s weaker C–I bond (compared to C–Br or C–Cl) makes the target compound more reactive in nucleophilic substitutions or metal-catalyzed reactions .
    • Bromo and chloro analogs (e.g., ) are more stable but require harsher conditions for functionalization.
  • Methoxy vs. Difluoroethoxy Groups :

    • Methoxy groups donate electron density via resonance, activating the ring toward electrophilic attack. In contrast, difluoroethoxy groups (electron-withdrawing due to fluorine) deactivate the ring, directing reactions to specific positions .

Q & A

Q. Table 1: Hypothetical Synthesis Optimization

MethodYield (%)Key ConditionsReference Analogs
Reductive Amination65–75NaBH₃CN, MeOH, RT
Nucleophilic Substitution50–60NH₃ (excess), DMF, 80°C

Basic Question: What analytical techniques are most effective for characterizing this compound?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the methoxy (δ ~3.8 ppm) and iodo-substituted aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (expected m/z ~289.0 for C₈H₁₀INO) .
  • Elemental Analysis: Validate empirical formula (C: 33.25%, H: 3.49%, N: 4.85%) .

Advanced Question: How should researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). For example, immobilize the target protein and titrate the compound .
  • Functional Assays: Employ cell-based luciferase reporters or fluorescence polarization for activity modulation studies .
  • Negative Controls: Include structurally similar analogs (e.g., bromo or chloro derivatives) to assess halogen-specific effects .

Key Considerations:

  • Solubility: Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
  • Data Validation: Triplicate runs with statistical analysis (p < 0.05) to ensure reproducibility.

Advanced Question: How can contradictions in reported biological activities of halogenated methanamine derivatives be resolved?

Answer:
Contradictions often arise from:

  • Purity Issues: HPLC analysis (≥95% purity) and LC-MS to detect byproducts (e.g., dehalogenated species) .
  • Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) and use reference compounds (e.g., positive/negative controls) .
  • Structural Confusion: Confirm regiochemistry via X-ray crystallography or NOESY NMR, as iodo placement drastically alters activity .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Storage: Refrigerate (2–8°C) in airtight, light-resistant containers to prevent decomposition .

Advanced Question: How can structure-activity relationship (SAR) studies differentiate the iodo-substituted derivative from other halogenated analogs?

Answer:

  • Electrophilic Effects: The iodine atom’s polarizability enhances π-stacking in hydrophobic pockets, unlike smaller halogens .
  • Synthetic Accessibility: Iodo derivatives may require milder conditions than bromo/chloro analogs due to lower bond dissociation energy .
  • Biological Stability: Assess metabolic degradation (e.g., hepatic microsome assays) to compare halogen exchange rates .

Q. Table 2: Hypothetical SAR Comparison

HalogenBinding Affinity (Kd, nM)Metabolic Stability (t₁/₂)
Iodo12 ± 245 min
Bromo25 ± 330 min
Chloro50 ± 520 min

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .
  • Molecular Dynamics (MD): Simulate binding modes with target proteins (e.g., GPCRs) using Amber or GROMACS .
  • ADMET Prediction: Tools like SwissADME to estimate permeability, solubility, and toxicity .

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